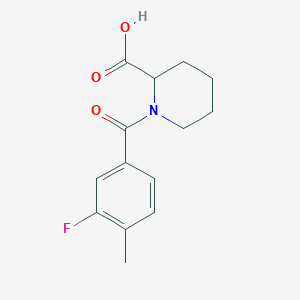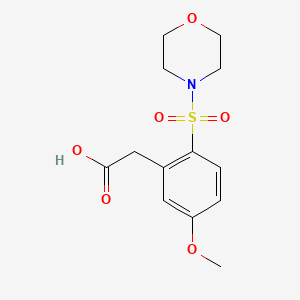
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid, also known as MMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMSA is a sulfonamide derivative, and its chemical structure includes a morpholine ring, a methoxy group, and a phenylacetic acid moiety.
Applications De Recherche Scientifique
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Studies have also suggested that 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been investigated for its use as a probe for the detection of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
The exact mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is not fully understood. However, studies have suggested that 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response. Furthermore, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to have several biochemical and physiological effects. In animal studies, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to reduce inflammation and pain. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to have a low toxicity profile, making it a safe compound to use in laboratory experiments. However, one limitation of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects.
Orientations Futures
There are several future directions for research on 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid. One area of interest is the potential use of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid and to identify potential molecular targets for its therapeutic effects. Finally, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid may have potential as a diagnostic tool for the detection of ROS in biological systems, and further research is needed to explore this possibility.
Conclusion
In conclusion, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid, its low toxicity profile and easy synthesis make it a promising research tool for future studies.
Méthodes De Synthèse
The synthesis of 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid involves the reaction of 2-(chloromethyl)-5-methoxyphenylsulfonamide with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain the final product, 2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid. The purity of the compound can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
2-(5-methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-11-2-3-12(10(8-11)9-13(15)16)21(17,18)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJOEXINQQSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-morpholin-4-ylsulfonylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


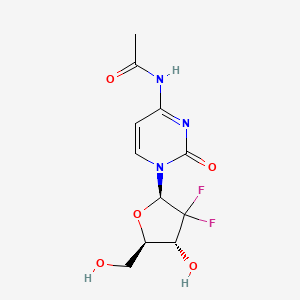

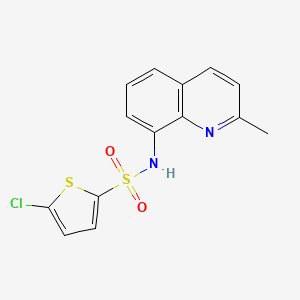
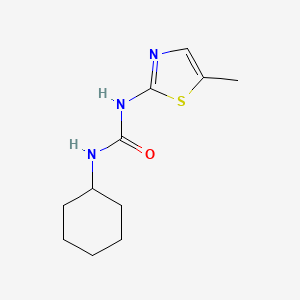
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
